6-Chloroquinoline-8-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinoline-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSBYVHCVFWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloroquinoline 8 Carbaldehyde and Its Analogs
Classical and Contemporary Approaches to Quinoline (B57606) Carbaldehyde Synthesis
The introduction of a carbaldehyde group onto the quinoline ring system can be achieved through several established and modern synthetic methods. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
Vilsmeier Reaction and Related Formylation Strategies
The Vilsmeier-Haack reaction stands out as a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinoline derivatives. ijsr.netrsc.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). rsc.orgchemijournal.com The resulting electrophilic iminium salt then attacks the quinoline ring to introduce the formyl group. ijsr.net For instance, substituted acetanilides can be cyclized and formylated in a one-pot process using the Vilsmeier-Haack reagent to yield 2-chloro-3-formyl quinolines. chemijournal.comajgreenchem.com
The reaction conditions for the Vilsmeier-Haack formylation are generally mild, making it a versatile tool in organic synthesis. rsc.org The process involves the initial generation of the chloromethyleneiminium salt by reacting DMF with POCl₃ at low temperatures, followed by the addition of the quinoline substrate. nih.gov Subsequent hydrolysis of the intermediate then furnishes the desired quinoline carbaldehyde. mdpi.com Researchers have successfully synthesized various 6-substituted-2-chloroquinoline-3-carbaldehydes using this methodology, confirming the formation of the aldehyde group through spectroscopic techniques like IR and ¹H NMR, with the characteristic aldehyde proton signal appearing between δ 9-11 ppm. ijsr.net
While DMF and POCl₃ are the most common reagents, variations using other formamides like N-methylformanilide or alternative acid chlorides such as thionyl chloride have also been explored. tubitak.gov.tr These modifications can sometimes offer different selectivity or reactivity profiles.
Alternative Synthetic Routes for Quinoline-8-carbaldehyde Frameworks
Beyond the Vilsmeier-Haack reaction, other synthetic strategies exist for constructing the quinoline-8-carbaldehyde framework. One notable approach involves the oxidation of a pre-existing methyl group at the 8-position of the quinoline ring. However, direct oxidation can sometimes be challenging. A more controlled method involves a multi-step sequence starting from 8-methylquinoline. This can include hydrolysis of a dibromomethyl group to an aldehyde, followed by oxidation to a carboxylic acid. researchgate.net Subsequent chlorination and esterification can then provide a suitable precursor for further transformations. researchgate.net
Another strategy involves the use of palladium-catalyzed cross-coupling reactions to build up the quinoline system. For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has been used as a key synthon. nih.govresearchgate.net This compound can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to introduce various aryl groups at the 6- and 8-positions. nih.gov While this demonstrates the construction of more complex quinoline carbaldehydes, controlling the selectivity of these cross-coupling reactions can sometimes be challenging, often requiring an excess of the boronic acid to drive the reaction to completion. nih.gov
Derivatization Strategies of the Aldehyde Moiety
The aldehyde group of 6-chloroquinoline-8-carbaldehyde and its analogs is a highly reactive functional handle, enabling a plethora of derivatization reactions. These transformations are crucial for creating diverse molecular libraries for various applications.
Condensation Reactions for Schiff Base and Hydrazone Formation
The condensation of the aldehyde functionality with primary amines or hydrazines is a straightforward and efficient method to generate Schiff bases and hydrazones, respectively. researchgate.netamazonaws.com These reactions are typically carried out by refluxing the quinoline carbaldehyde with the corresponding amine or hydrazine (B178648) in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. nih.govrsc.org
Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622) and its analogs have been synthesized by reacting with various substituted anilines and other primary amines. researchgate.netrsc.org Similarly, condensation with hydrazine hydrate (B1144303) or substituted hydrazines, such as phenylhydrazine (B124118), yields the corresponding hydrazones. nih.govrsc.orgresearchgate.netnih.gov These hydrazones can serve as intermediates for further cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines. researchgate.netnih.gov The formation of these derivatives is readily confirmed by the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the imine or hydrazone protons in the ¹H NMR spectrum.
| Starting Aldehyde | Reactant | Product Type | Reference |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Hydrazone | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Hydrazone | nih.gov |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | Substituted Phenylhydrazines | Hydrazone | researchgate.net |
Nucleophilic Addition Reactions
The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. Grignard reagents, for example, can add to the aldehyde to form secondary alcohols. researchgate.net This reaction provides a valuable route to introduce new carbon-carbon bonds and create more complex molecular architectures. For instance, the addition of allylmagnesium bromide to Schiff bases derived from quinoline-8-carbaldehyde has been used to synthesize 4-N-arylamino-4-(8-quinolinyl)-1-butenes. researchgate.net
Furthermore, the aldehyde can participate in reactions with active methylene (B1212753) compounds. The Knoevenagel condensation, for example, involves the reaction of the aldehyde with compounds containing an active methylene group, often catalyzed by a base. mdpi.com This leads to the formation of new carbon-carbon double bonds.
| Aldehyde Derivative | Nucleophile | Product Type | Reference |
| Quinoline-8-carbaldehyde Schiff Base | Allylmagnesium Bromide | Homoallylamine | researchgate.net |
| Aryl Aldehyde | Malononitrile | Arylidene-malononitrile | mdpi.com |
Reduction Reactions to Carbinol Derivatives
The aldehyde group can be readily reduced to a primary alcohol (carbinol) using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and selectivity for aldehydes and ketones. nih.gov The reduction of quinoline carbaldehydes to their corresponding carbinol derivatives is a key step in the synthesis of various bioactive molecules. worktribe.com For example, the reduction of the aldehyde functionality in certain quinoline derivatives is a crucial step in the synthesis of compounds with potential antimalarial activity. nih.gov This transformation is easily monitored by the disappearance of the aldehyde peak and the appearance of a new signal for the carbinol protons in the NMR spectrum, as well as changes in the infrared spectrum.
| Starting Material | Reducing Agent | Product | Reference |
| Quinoline-3-carbaldehyde derivative | Sodium Borohydride | Quinoline-3-methanol derivative | nih.gov |
| Aldehyde | Sodium Borohydride | Primary Alcohol | nih.gov |
Functionalization of the Quinoline Core
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means to form carbon-carbon bonds. researchgate.netrsc.org Among these, the Suzuki-Miyaura reaction is particularly notable for its versatility and functional group tolerance. researchgate.net This reaction is extensively used to couple halogenated quinolines with various organoboron compounds.
The reactivity of haloquinolines in Suzuki-Miyaura coupling can be influenced by the position of the halogen and the electronic nature of the quinoline ring. For instance, the coupling of 6-chloroquinoline (B1265530) requires specific catalytic systems to achieve high yields. Research has shown that using a combination of a palladium on carbon (Pd/C) catalyst with a sterically hindered, electron-rich phosphine (B1218219) ligand like 2-(dicyclohexylphosphino)biphenyl (B1301957) is essential for the effective coupling of less reactive chloroquinolines at the 6-position with phenylboronic acid. scientificlabs.co.ukacs.org In contrast, more reactive bromoquinolines can be coupled effectively using triphenylphosphine (B44618) (PPh₃) as the ligand. acs.org
In the synthesis of highly functionalized analogs, multiple halogen atoms on the quinoline core can be successively replaced. A notable example is the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with an excess of arylboronic acid. This strategy drives the reaction to completion, affording the corresponding 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov To enhance reaction efficiency, microwave-assisted protocols have been developed, significantly reducing reaction times while often improving yields for the synthesis of diversely functionalized quinoline derivatives in aqueous media. ijsrp.org
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 6-Chloroquinoline | Phenylboronic acid | Pd(0)/C / 2-(Dicyclohexylphosphino)biphenyl | - | - | 6-Phenylquinoline | acs.org |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane-water, 80-90°C, 3h | 4,6,8-Triarylquinoline-3-carbaldehyde | nih.gov |
| 4-Amino-2-chloroquinoline-3-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water, Microwave irradiation | 4-Amino-2-arylquinoline-3-carbaldehyde | ijsrp.org |
Nucleophilic aromatic substitution (SNAr) provides a direct pathway for the functionalization of haloquinolines by replacing a halide with a nucleophile. The inherent electron deficiency of the pyridine (B92270) part of the quinoline ring makes the C2 and C4 positions particularly susceptible to nucleophilic attack. nih.govresearchgate.net While the C6 position is generally less reactive towards nucleophiles, substitution can be achieved, often under more forcing conditions or with the aid of a catalyst.
A common application is the reaction of chloroquinolines with amines. For example, 2-chloroquinoline-3-carbaldehyde derivatives can undergo nucleophilic substitution at the C2 position with piperidine. thaiscience.info Efficient protocols have been developed using a phase transfer catalyst such as cetyltrimethylammonium bromide (CTAB) in polyethylene (B3416737) glycol (PEG-400) at elevated temperatures, leading to excellent yields of the corresponding 2-(piperidin-1-yl)quinoline-3-carbaldehydes. thaiscience.info Other nucleophiles, including various amines, thiols, alkoxides, and 1,2,4-triazole, have also been successfully employed to displace chloro substituents on the quinoline ring, demonstrating the broad scope of this reaction. researchgate.netacs.org In some cases, palladium-catalyzed amination is explored as an alternative to traditional SNAr, especially for less reactive substrates or when milder conditions are required. nih.gov
| Substrate | Nucleophile | Catalyst / Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Chloro-6-methylquinoline-3-carbaldehyde | Piperidine | CTAB / PEG-400 | 135°C, 2.5h | 6-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde | thaiscience.info |
| Various Chloroquinolines | Piperidine | - | - | Piperidino-quinolines | acs.org |
| 2-Chloroquinolines | 1,2,4-Triazole | - | Acidic or Neutral | 2-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |
Electrophilic aromatic substitution is a fundamental reaction for functionalizing the carbocyclic (benzene) ring of the quinoline system. These reactions typically occur at the C5 and C8 positions, which are the most electron-rich sites in the nucleus. iipseries.orgnih.gov Formylation reactions, which introduce an aldehyde group (-CHO), are particularly relevant for the synthesis of quinoline carbaldehydes.
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds. ijsr.net It has been successfully applied to the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes. The process starts from substituted acetophenone (B1666503) oximes, which, upon treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), undergo cyclization and formylation to yield the target aldehyde. ijsr.net
Another classical formylation method is the Duff reaction, which is effective for activated substrates such as phenols. In the context of quinoline chemistry, 8-hydroxyquinoline (B1678124) can be formylated using the Duff reaction to introduce an aldehyde group, primarily at the C5 and C7 positions. researchgate.net These electrophilic substitution strategies provide a direct route to quinoline carbaldehyde scaffolds, which are valuable intermediates for further synthetic transformations.
| Reaction Type | Substrate | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Vilsmeier-Haack | 4-Substituted-1-phenylethanone oxime | POCl₃ / DMF | 60°C, 16h | 6-Substituted-2-chloroquinoline-3-carbaldehyde | ijsr.net |
| Duff Reaction | 8-Hydroxyquinoline | Hexamethylenetetramine (HMTA) | - | 8-Hydroxyquinoline-5-carbaldehyde | researchgate.net |
| Duff Reaction | Benzo[h]quinolin-10-ol | HMTA / Glycerol, H₃BO₃ | - | 10-Hydroxybenzo[h]quinoline-7,9-dicarbaldehyde | researchgate.net |
Reactivity and Mechanistic Investigations of 6 Chloroquinoline 8 Carbaldehyde Derivatives
General Reactivity Patterns of the Aldehyde Functionality
The aldehyde group (-CHO) in 6-chloroquinoline-8-carbaldehyde is a site of significant chemical reactivity. Aldehydes are characterized by a carbonyl group (a carbon double-bonded to an oxygen) located at the end of a carbon chain. chemistrytalk.org This configuration makes them susceptible to a variety of reactions, primarily nucleophilic additions. iitk.ac.inwikipedia.org
The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. iitk.ac.in This allows it to be attacked by nucleophiles, species with a lone pair of electrons. iitk.ac.inwikipedia.org Common nucleophilic addition reactions for aldehydes include:
Addition of Water: In the presence of an acid or base, aldehydes can react with water to form hydrates, also known as gem-diols. This is a reversible reaction. libretexts.org
Addition of Alcohols: Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. wikipedia.orglibretexts.org
Addition of Amines: The reaction of aldehydes with amines leads to the formation of imines. iitk.ac.in
Addition of Hydrogen Cyanide: Aldehydes react with hydrogen cyanide (HCN) to produce cyanohydrins. This reaction is often catalyzed by a base. ncert.nic.in
Wittig Reaction: This reaction converts aldehydes into alkenes using a phosphorus ylide. A key advantage of the Wittig reaction is the precise placement of the newly formed double bond. libretexts.org
Aldol Condensation: Aldehydes with at least one α-hydrogen can undergo a base-catalyzed self-condensation to form β-hydroxy aldehydes, known as aldols. ncert.nic.in
Aldehydes are generally more reactive than ketones. This increased reactivity is attributed to two main factors: less steric hindrance around the carbonyl group and the presence of only one alkyl group, which makes the carbonyl carbon more electrophilic compared to ketones that have two electron-donating alkyl groups. chemistrytalk.org
Influence of Chlorine Substitution on Quinoline (B57606) Core Reactivity
The electron-withdrawing nature of the chlorine atom can affect nucleophilic aromatic substitution reactions. researchgate.netmdpi.com While the chlorine atom itself can be a leaving group in some nucleophilic substitution reactions, its primary influence is on the reactivity of other positions on the quinoline ring. For instance, the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack.
Furthermore, the chlorine substituent can influence electrophilic substitution reactions. The deactivating nature of the chlorine atom generally makes electrophilic attack on the quinoline ring more difficult. The position of electrophilic attack is also directed by the existing substituents.
The chlorine atom can also play a role in the degradation pathways of quinoline derivatives. For example, in the presence of hydroxyl radicals and active chlorine species, chlorinated quinolines can undergo fragmentation of the pyridine (B92270) ring. mdpi.com
Reaction Pathways and Transformation Mechanisms (e.g., Cyclization, Annulation)
The dual functionality of this compound allows for a diverse range of reaction pathways, particularly those leading to the formation of new rings through cyclization and annulation reactions. These transformations are of significant interest in synthetic organic chemistry for the construction of complex heterocyclic systems. mdpi.commdpi.com
Cyclization Reactions:
Intramolecular cyclization reactions can occur when a nucleophilic group within the same molecule attacks the aldehyde functionality. For example, the aldehyde can react with a suitably positioned amine or alcohol to form a new heterocyclic ring fused to the quinoline core. rsc.org
A notable example is the formation of pyrazolo[3,4-b]quinolines. The condensation of 2-chloroquinoline-3-carbaldehydes with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a hydrazone, which can then undergo intramolecular cyclization to yield the pyrazolo[3,4-b]quinoline system. rsc.org Similarly, reaction with phenylhydrazine (B124118) can lead to the corresponding N-phenyl derivative. rsc.org
Annulation Reactions:
Annulation refers to the formation of a new ring onto an existing one. This compound and its derivatives can participate in various annulation reactions to build more complex polycyclic structures. mdpi.comresearchgate.net
One common strategy is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. ijcce.ac.ir While the starting material in this case is not a 2-amino derivative, related condensation strategies can be employed.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are also prominent. nih.gov For instance, a cascade annulation can be used for the synthesis of highly functionalized quinoline-substituted molecules. nih.gov These reactions often proceed through intermediates that undergo subsequent cyclization steps. rsc.org For example, the reaction of 2-chloroquinoline-3-carbaldehydes with enaminones can lead to the formation of 1,8-naphthyridine (B1210474) derivatives through a cascade process. acs.org
The mechanism for these transformations often involves initial nucleophilic attack on the aldehyde, followed by condensation and subsequent cyclization. The specific pathway and the final product are highly dependent on the reaction partners and the conditions employed. rsc.org
Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations
In the synthesis of complex molecules from multifunctional starting materials like this compound, controlling the selectivity of reactions is paramount. Chemoselectivity, regioselectivity, and stereoselectivity are crucial considerations in planning synthetic routes.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, a key challenge is to selectively react either the aldehyde or the chloro-substituted quinoline. For example, in palladium-catalyzed aminocarbonylation of 6-iodoquinoline, the choice of ligand was shown to strongly influence the chemoselectivity between the formation of amides and ketoamides. nih.gov Similarly, reactions can be designed to selectively target the aldehyde group while leaving the chloro-substituent intact, or vice-versa. rsc.org
Regioselectivity: This pertains to the control of the position at which a reaction occurs. In reactions involving the quinoline ring, regioselectivity determines which carbon or nitrogen atom is involved in bond formation. For instance, in the functionalization of quinolines, reactions can be directed to specific positions like C2, C3, or C4. mdpi.comchinesechemsoc.orgthieme-connect.de The inherent electronic properties of the quinoline ring, as modified by the chloro and aldehyde substituents, play a significant role in directing incoming reagents to a particular position. The development of catalytic systems that can override the inherent reactivity to achieve a desired regiochemical outcome is an active area of research. organic-chemistry.orgresearchgate.net
Stereoselectivity: This is the control of the spatial orientation of the atoms in the product. When new chiral centers are formed during a reaction, controlling the stereochemistry is often essential, especially in the synthesis of biologically active molecules. For reactions involving the addition of nucleophiles to the aldehyde group of this compound, a new stereocenter can be created. The use of chiral catalysts or auxiliaries can be employed to influence the stereochemical outcome, leading to the preferential formation of one enantiomer or diastereomer over the other. For example, palladium-catalyzed addition of EEDQs to aldehydes and ketones can afford C-4-substituted quinoline derivatives with moderate diastereoselectivities. thieme-connect.de
Based on a thorough review of scientific literature, it is not possible to generate a detailed article on the specific applications of This compound according to the provided outline. The available research predominantly focuses on the synthesis and applications of other isomers, most notably 2-chloroquinoline-3-carbaldehyde (B1585622) and various other substituted chloroquinoline aldehydes.
The applications listed in the request, such as the synthesis of pyrazoloquinolines, thienoquinolines, naphthyridines, and use in multi-component reactions, are well-documented for compounds like 2-chloroquinoline-3-carbaldehyde. However, this specific reactivity and utility are not described for this compound in the accessible literature.
Attributing the chemical behavior and applications of one isomer to another would be scientifically inaccurate. Therefore, to maintain factual integrity, the requested article cannot be constructed. Research on the synthetic utility of chloroquinoline carbaldehydes is extensive, but it is highly specific to the substitution pattern on the quinoline ring.
Coordination Chemistry of 6 Chloroquinoline 8 Carbaldehyde Derivatives
Ligand Design and Synthesis Incorporating the Quinoline-Carbaldehyde Moiety
The primary strategy for designing ligands from 6-chloroquinoline-8-carbaldehyde involves the modification of its aldehyde functional group to introduce additional donor atoms, thereby creating a chelating scaffold. The most common and straightforward approach is the synthesis of Schiff bases through condensation reactions. mdpi.com This method is valued for its simplicity, high yields, and the structural diversity it affords. mdpi.com
The reaction involves the condensation of the aldehyde group of this compound with a primary amine. This forms an imine or azomethine group (-C=N-), which provides a nitrogen donor atom for metal coordination. The choice of the primary amine is critical as it can introduce further coordinating groups (e.g., hydroxyl, carboxyl, or other heteroatoms), thus modulating the denticity and electronic properties of the resulting ligand.
A representative synthesis, adapted from studies on the unsubstituted quinoline-8-carbaldehyde, involves refluxing the aldehyde with a chosen amine in an appropriate solvent like ethanol. rsc.org For instance, reacting this compound with an aminobenzoic acid ester would yield a tridentate ligand capable of coordinating through the quinoline (B57606) nitrogen, the imine nitrogen, and an oxygen atom from the ester group. rsc.org This synthetic flexibility allows for the systematic tuning of the ligand's steric and electronic profile to target specific metal ions and applications.
Synthesis and Spectroscopic Characterization of Metal Complexes (e.g., Zn(II), Cu(II), Sn(IV) Complexes)
The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the synthesized ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the final structure of the complex.
Copper(II) Complexes: The formation of Cu(II) complexes with quinoline-8-carbaldehyde derived Schiff bases has been documented. rsc.org A general procedure involves mixing a methanolic solution of the ligand with an aqueous or methanolic solution of a copper(II) salt, such as Cu(NO₃)₂·3H₂O or CuCl₂·2H₂O. rsc.org The resulting mixture is stirred, often with gentle heating, to promote the formation of the complex, which may precipitate from the solution upon cooling or after a period of reflux.
Zinc(II) Complexes: While specific examples involving this compound are scarce, the synthesis of Zn(II) complexes with other chloroquinoline-carbaldehyde isomers is well-established and provides a reliable template. nih.govnih.gov Typically, a methanolic solution of a ligand, such as a Schiff base, is treated with a zinc salt like ZnCl₂. nih.gov The reaction is often carried out under reflux for several hours. nih.gov The resulting zinc complexes are generally polycrystalline powders, soluble in polar solvents like DMSO and DMF. nih.govfrontiersin.org
Tin(IV) Complexes: The coordination chemistry of organotin(IV) compounds is extensive, but their complexes with ligands specifically derived from this compound are not well-documented in existing literature. However, general methods for synthesizing Sn(IV) complexes involve reacting organotin(IV) chlorides (e.g., R₂SnCl₂ or R₃SnCl) with the desired ligand. nih.gov
The characterization of these complexes relies on a suite of spectroscopic techniques to confirm the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: A key piece of evidence for successful Schiff base complex formation is the shift of the ν(C=N) (imine) stretching frequency. Upon coordination to a metal ion, this band typically shifts to a lower wavenumber compared to the free ligand, indicating the involvement of the imine nitrogen in coordination. The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. nih.govfrontiersin.org
NMR Spectroscopy: For diamagnetic complexes like those of Zn(II) and Sn(IV), ¹H and ¹³C NMR spectroscopy are invaluable. The signals of protons and carbons near the coordination sites show a downfield or upfield shift in the complex compared to the free ligand, confirming the coordination. nih.govresearchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment. In Cu(II) complexes, d-d transitions can indicate the geometry of the complex. frontiersin.org The spectra of both ligands and complexes typically show bands corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. frontiersin.org
Mass Spectrometry: This technique confirms the molecular weight of the synthesized complexes, helping to establish the correct metal-to-ligand stoichiometry. nih.gov
Table 1: Representative Spectroscopic Data for Metal-Quinoline Complexes
| Technique | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) | Interpretation |
|---|---|---|---|
| IR (cm⁻¹) | ν(C=N): ~1625 | ν(C=N): ~1605 | Shift indicates imine N coordination |
| - | ν(M-N): ~450-550 | Formation of metal-nitrogen bond | |
| - | ν(M-O): ~500-600 | Formation of metal-oxygen bond | |
| ¹H NMR (ppm) | H-C=N: ~8.5 | H-C=N: ~8.8 | Downfield shift confirms coordination |
| UV-Vis (nm) | π→π: ~270, n→π: ~340 | π→π: ~275, n→π: ~360 | Shifts upon complexation |
| - | d-d transitions (for Cu(II)) | Provides information on geometry |
Structural Elucidation of Metal-Ligand Coordination Modes
The precise arrangement of atoms in these coordination compounds is definitively determined by single-crystal X-ray diffraction. Although no specific crystal structures for complexes of this compound derivatives were found in the surveyed literature, the coordination modes can be inferred from analogous structures.
Ligands derived from quinoline-8-carbaldehyde typically act as bidentate or tridentate chelators. rsc.org
Bidentate (N,N) Coordination: In the simplest case, a Schiff base ligand coordinates to the metal center through the nitrogen atom of the quinoline ring and the nitrogen atom of the imine group, forming a stable five-membered chelate ring.
Tridentate (N,N,O) Coordination: If the amine used in the Schiff base synthesis contains an additional donor group, such as a hydroxyl or carboxylate, the ligand can become tridentate. For example, a ligand synthesized from an aminobenzoic acid derivative can coordinate via the quinoline nitrogen, imine nitrogen, and a carbonyl oxygen. rsc.org
Based on studies of related compounds, Zn(II) complexes with such ligands often adopt a tetrahedral or distorted tetrahedral geometry. nih.govnih.gov Cu(II) complexes are more flexible and can be found in square planar, square pyramidal, or distorted octahedral geometries, depending on the ligand and the presence of co-ligands or solvent molecules in the coordination sphere. nih.govnih.gov For instance, studies on Cu(II) and Zn(II) complexes with other quinoline derivatives have proposed square pyramidal and tetrahedral geometries, respectively. nih.gov
Catalytic Applications of Synthesized Metal-Quinoline Complexes
Metal complexes are central to the field of catalysis, driving a vast number of organic transformations. researchgate.net Schiff base complexes, in particular, have been explored as catalysts for various reactions, including oxidation, reduction, and carbon-carbon bond formation. mdpi.com The metal center's Lewis acidity and redox properties, which can be finely tuned by the ligand scaffold, are key to their catalytic function.
However, a review of the current scientific literature reveals a significant gap in this area for the specific complexes . There are no documented reports on the catalytic applications of metal complexes derived from this compound. This indicates that the catalytic potential of this particular class of quinoline-based metal complexes remains an unexplored and promising field for future research. The unique electronic properties imparted by the chloro-substituent at the 6-position could potentially lead to novel catalytic activities compared to other quinoline isomers.
Biological and Medicinal Chemistry Research Pre Clinical and in Vitro Investigations
Development of Biologically Active Compounds Based on the Quinoline (B57606) Scaffold
The inherent biological activity of the quinoline nucleus has prompted extensive research into the synthesis and evaluation of its derivatives. derpharmachemica.comrsc.org The presence of a chlorine atom at the 6-position and a carbaldehyde group at the 8-position of the quinoline ring in 6-Chloroquinoline-8-carbaldehyde provides a unique template for chemical modifications, leading to compounds with enhanced or specific biological activities.
Antimicrobial Activity (e.g., Antibacterial, Antifungal)
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. jchps.com The combination of the quinoline core with other heterocyclic moieties, such as thiadiazole, has been a successful strategy to enhance these properties. jchps.com
For instance, a series of (E)-1-(2-chloro/hydroxy-6/8-substituted quinolin-3-yl)-N-[5-(4-substitued phenyl)-1,3,4-thiadiazol-2-yl]methanimine derivatives were synthesized and showed notable antibacterial and antifungal activities. jchps.com This highlights the synergistic effect of combining the quinoline and thiadiazole rings. jchps.com
Similarly, other studies have focused on creating novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde. These compounds have been screened for their antibacterial properties against various bacterial species, with some showing promising activity when compared to standard drugs like ciprofloxacin. researchgate.netasianpubs.org The antibacterial activity of synthesized compounds was assessed in vitro, and some derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For example, compounds 6 and 8 showed good activity against E. coli, while compound 5 was active against S. aureus and P. aeruginosa. researchgate.net
Furthermore, the condensation of 2-chloroquinoline-3-carbaldehydes with various amines and other reagents has yielded a diverse library of compounds. rsc.org Some of these, like the bromo derivative 28d, have shown high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, as well as antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. rsc.org
The development of quinolone thiosemicarbazones has also been a fruitful area of research. A series of these derivatives showed antibacterial activity with Minimum Bactericidal Concentrations (MBCs) in the range of 0.80 to 36.49 mM against a panel of bacteria including MRSA. sci-hub.se
Table 1: Selected Antibacterial Activity of 6-Chloroquinoline (B1265530) Derivatives
| Compound | Bacterial Strain | Activity/Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound 6 | E. coli | 11.00 ± 0.04 | researchgate.net |
| Compound 8 | E. coli | 12.00 ± 0.00 | researchgate.net |
| Compound 5 | S. aureus | 11.00 ± 0.03 | researchgate.net |
| Compound 5 | P. aeruginosa | 11.00 ± 0.03 | researchgate.net |
| Compound 7 | S. pyogenes | 11.00 ± 0.02 | researchgate.net |
| Quinolone Thiosemicarbazones | S. aureus, MRSA, P. aeruginosa, etc. | MBC: 0.80 - 36.49 mM | sci-hub.se |
Antimalarial Activity Studies
The quinoline scaffold is famously associated with antimalarial drugs like chloroquine (B1663885). nih.gov Consequently, derivatives of this compound have been investigated for their potential to combat malaria, especially in light of growing drug resistance. mdpi.com
Research has shown that hybrid molecules incorporating the quinoline core can exhibit potent antimalarial activity. For example, quinoline-pyrimidine hybrids have demonstrated effectiveness against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. mdpi.com Similarly, quinoline–sulfonamide hybrids have displayed significant schizonticidal activity in vitro. mdpi.com
A series of novel dihydropyrimidines, 2-oxopyran-3-carboxylates, 1-amino-1,2-dihydropyridine-3-carboxylates, and 1,3,4-oxadiazole (B1194373) derivatives containing a quinolinyl residue were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. Many of these compounds showed moderate to high activity, with some exhibiting IC50 values lower than the standard drug, chloroquine. mdpi.com Specifically, compounds 4b, 4g, 4i, and 12 demonstrated excellent antimalarial activity. mdpi.com
Antitubercular Activity Investigations
Tuberculosis remains a major global health concern, and the development of new antitubercular agents is a priority. researchgate.net Quinoline derivatives have emerged as a promising class of compounds in this area. rsc.orgaustinpublishinggroup.com
Hybrid compounds combining the antitubercular properties of quinoline and hydrazide have been developed from 6-substituted-2-chloroquinoline-3-carbaldehyde analogs. researchgate.net In vitro evaluation of these ester compounds against Mycobacterium tuberculosis using the Alamar blue method identified compounds 4a and 4f as having noteworthy efficacy, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. researchgate.net
Another study focused on the synthesis of quinolinyl-1,2,3-triazoly-1,2,4-triazol-3(4H)-ones from 2-chloro-6/7/8-substituted quinoline-3-carbaldehydes. These compounds exhibited anti-TB activity with MIC values ranging from 1.60–3.25 μg mL−1. rsc.org Furthermore, 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives have been identified as potential antitubercular agents. For 6-chloroquinoline compounds with phenyltriazole substituents, the derivative with a 4-chlorophenyl substituent (compound 5n) showed the highest activity with a MIC of 12.5 μg/mL. frontiersin.org
In Vitro Anticancer Activity and Cytotoxicity Profiling
The quest for novel anticancer agents has led researchers to explore the potential of quinoline derivatives. nih.govekb.eg Several studies have reported the in vitro anticancer activity and cytotoxicity of compounds derived from chloroquinoline carbaldehydes.
A series of novel 2-pyrazoline (B94618) derivatives bearing a 4-aryloxy-7-chloroquinoline fragment were synthesized and evaluated by the National Cancer Institute (NCI). mdpi.com Compounds 7b, 7d, 7f, 8c, and 8f demonstrated remarkable antitumor activity against 58 cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.48 to 1.66 μM. mdpi.com
In another study, new 7-chloroquinoline (B30040) derivatives were synthesized and screened for their antitumor activity against MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. tandfonline.comsemanticscholar.org Compounds 3 and 9 showed the highest activity across all cell lines, with particular selectivity towards MCF-7 cells. tandfonline.comsemanticscholar.org
Furthermore, 7-chloroquinolinehydrazones have been identified as potent cytotoxic agents, exhibiting submicromolar GI50 values against a broad panel of cancer cell lines from nine different tumor types. nih.gov
Table 2: In Vitro Anticancer Activity of Selected Quinoline Derivatives
| Compound Series | Cancer Cell Lines | Activity (GI50) | Reference |
|---|---|---|---|
| 2-Pyrazoline derivatives (e.g., 7b, 7d, 7f, 8c, 8f) | 58 human tumor cell lines | 0.48 - 1.66 µM | mdpi.com |
| 7-Chloroquinoline derivative (Compound 3) | MCF-7, HCT-116, HeLa | High activity, selective for MCF-7 | tandfonline.comsemanticscholar.org |
| 7-Chloroquinoline derivative (Compound 9) | MCF-7, HCT-116, HeLa | High activity, selective for MCF-7 | tandfonline.comsemanticscholar.org |
| 7-Chloroquinolinehydrazones | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast Cancer | Submicromolar | nih.gov |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for enhanced antimicrobial and antimalarial activities.
In the context of antimalarial activity, SAR studies on 6-chloro-2-arylvinylquinolines revealed that the nature of the substituent at the C6 position of the quinoline ring significantly influences potency. nih.gov The general trend for improved activity was found to be H < OMe < F < Cl. nih.gov This indicates that a chlorine atom at the C6 position is beneficial for antiplasmodial activity. Furthermore, substitutions on the arylvinyl group also played a critical role. For instance, chlorostyrylquinolines with a fluoro or trifluoromethyl group on the benzene (B151609) ring showed potent activity against the Dd2 strain of P. falciparum. nih.gov
For antibacterial quinolone thiosemicarbazones, SAR analysis indicated that better activity was observed with a larger halogen, such as chlorine or bromine, at the C-6 position of the quinoline scaffold. sci-hub.se The presence of a planar phenyl group on the thiosemicarbazone moiety also contributed to enhanced activity. sci-hub.se
Mechanistic Insights into Molecular Biological Interactions (In Vitro)
Understanding the mechanism of action at the molecular level is fundamental for the rational design of new drugs. For quinoline derivatives, several mechanisms of action have been proposed and investigated in vitro.
In the context of antibacterial activity, quinoline derivatives are known to target bacterial DNA synthesis. Molecular docking studies have suggested that these compounds can bind to and inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. researchgate.netresearchgate.net The binding is often stabilized by hydrogen bonds and hydrophobic interactions. researchgate.net
For their anticancer effects, some quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.net This can occur through various pathways, including cell membrane alteration and DNA fragmentation. researchgate.net The interaction with DNA is a common theme, with some compounds acting as DNA intercalating agents or inhibiting topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription. ekb.eg
The antimalarial action of chloroquine and its analogs involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. nih.gov This leads to the accumulation of toxic free heme, which ultimately kills the parasite. nih.gov It is likely that derivatives of this compound with antimalarial activity share a similar mechanism, although specific interactions may vary depending on the structural modifications.
Molecular Docking and Computational Approaches in Ligand-Target Interactions
Computational methods, particularly molecular docking, are instrumental in modern drug discovery and medicinal chemistry for predicting the interaction between a small molecule (ligand) and a protein target. For quinoline derivatives like this compound, these in silico techniques provide critical insights into potential binding affinities and modes of action, guiding the synthesis and selection of compounds for further biological evaluation. siftdesk.orgnih.gov
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as binding energy (kcal/mol). siftdesk.org This process involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein, which are often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov Software like AutoDock is then used to explore possible binding poses of the ligand within the active site of the protein, calculating the binding energy for each conformation. siftdesk.orgnih.gov
Studies on structurally related quinoline carbaldehydes illustrate this approach. For instance, derivatives of 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) have been docked against the E. coli DNA gyrase B enzyme (PDB ID: 6F86), a validated antibacterial target. nih.gov The results, summarized in the table below, show that these compounds can achieve binding affinities comparable to the standard drug ciprofloxacin, indicating their potential as antibacterial agents. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Asn46, Glu50, and Gly77. nih.govnih.gov
Table 1: Molecular Docking Results of Related Fluoroquinoline Derivatives against E. coli DNA Gyrase B (PDB ID: 6f86)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Compound 5 | -6.3 | ASP73, GLU50 | Hydrogen Bond |
| Compound 6 | -6.5 | ASN46 | Hydrogen Bond |
| Compound 7 | -6.4 | GLY77, THR165 | Hydrogen Bond |
| Compound 8 (Carboxylic acid derivative) | -6.2 | ASP73, GLU50 | Hydrogen Bond |
| Compound 10 | -7.2 | ASN46 | Hydrogen Bond |
| Ciprofloxacin (Standard) | -7.2 | ASP73, GLU50, GLY77, ILE78 | Hydrogen Bond, Hydrophobic |
Beyond binding energy, computational studies also utilize Density Functional Theory (DFT) to analyze the electronic and structural properties of quinoline molecules. siftdesk.orgdergipark.org.tr These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. dergipark.org.trresearchgate.net Analysis of the Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) reveals the molecule's electronic and charge transfer properties, while Molecular Electrostatic Potential (MEP) maps identify reactive sites for nucleophilic and electrophilic attack. siftdesk.orgmdpi.com Such detailed computational characterization is vital for rationally designing derivatives of this compound with improved target specificity and interaction strength.
Design of Probes for Biochemical Pathway Elucidation
The quinoline scaffold is a valuable core structure for the design of fluorescent probes, which are powerful tools for visualizing and understanding complex biochemical pathways in live cells. nih.govrsc.org this compound, with its reactive aldehyde group and modifiable quinoline ring, serves as an excellent starting material or intermediate for the synthesis of such probes. nih.govchemimpex.com
The design of these molecular probes often follows a modular approach, incorporating specific domains for tuning photophysical properties (like absorption and emission wavelengths), enhancing structural diversity, and controlling compound polarization. nih.gov The aldehyde functional group on the this compound is particularly useful as it can readily undergo various chemical reactions, such as condensation with amines or nucleophilic additions, to attach fluorophores or targeting moieties. derpharmachemica.commdpi.com
Research has demonstrated the synthesis of highly tunable quinoline-based fluorescent scaffolds that can be engineered for specific applications, such as sensing intracellular pH. nih.gov For example, halogenated quinoline-carbaldehydes can be elaborated through metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce aryl groups that modulate the probe's electronic and photophysical properties. nih.govresearchgate.net This allows for the rational design of probes with predictable fluorescence characteristics.
Furthermore, quinoline derivatives have been developed as two-photon sensitive probes. rsc.org These probes are excited by the simultaneous absorption of two near-infrared (NIR) photons, an approach that offers deeper tissue penetration and lower phototoxicity, making them ideal for live-cell and in-vivo imaging. rsc.org The versatility of the quinoline-carbaldehyde structure allows for the creation of quadrupolar probes that exhibit significant two-photon absorption cross-sections. rsc.org The development of such advanced probes from precursors like this compound is crucial for advancing chemical biology and elucidating the mechanisms of disease. nih.govchemimpex.com
Theoretical and Computational Studies on 6 Chloroquinoline 8 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have become a cornerstone in the computational study of molecular systems. These methods provide a framework to investigate the fundamental aspects of a molecule's electronic structure, which in turn governs its stability, reactivity, and spectroscopic signatures.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Molecular Orbital Contributions)
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com
For quinoline (B57606) derivatives, the HOMO and LUMO distributions provide insights into the reactive sites. arabjchem.org For instance, in some quinoline compounds, the HOMO is often localized over the entire molecule, while the LUMO distribution can vary, indicating specific regions susceptible to nucleophilic attack. dergipark.org.trrsc.org The energy gap is also influenced by substituents on the quinoline ring. dergipark.org.tr For example, a study on 6-chloroquinoline (B1265530) showed a HOMO-LUMO energy gap of approximately 4.74 eV in the gas phase. dergipark.org.tr The introduction of different substituents can alter this gap, thereby modifying the molecule's reactivity. mdpi.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.89 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.74 |
Molecular Electrostatic Potential (MEP) Surface Analysis and Identification of Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attacks. siftdesk.org The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue represents areas of low electron density (positive potential), prone to nucleophilic attack. siftdesk.org
In quinoline derivatives, the MEP surface typically shows the most negative potential around the nitrogen atom due to its high electronegativity, making it a primary site for electrophilic interactions. dergipark.org.trmdpi.com The presence of a chlorine atom and a carbaldehyde group in 6-Chloroquinoline-8-carbaldehyde would further influence the charge distribution. The electronegative chlorine and oxygen atoms would create additional electron-rich regions, while the hydrogen atoms of the aromatic rings would exhibit a positive potential. dergipark.org.tr This detailed mapping of electrostatic potential is crucial for understanding intermolecular interactions, including hydrogen bonding. siftdesk.org
Atomic Charge Analysis and Electron Density Distributions
In quinoline systems, the introduction of a substituent like chlorine can significantly alter the partial charges on the carbon and nitrogen atoms of the heterocyclic ring. dergipark.org.tr For example, studies on 6-chloroquinoline have shown that the chlorine substitution can change the sign of the charge on certain carbon atoms, highlighting the strong electron-withdrawing nature of the halogen. dergipark.org.tr This redistribution of electron density directly affects the molecule's reactivity and its interaction with other molecules.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the spectra.
Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis and Potential Energy Distribution (PED)
Theoretical calculations of vibrational frequencies using DFT are a powerful tool for assigning the various vibrational modes observed in experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. dergipark.org.tr
For quinoline derivatives, the vibrational spectra exhibit characteristic bands corresponding to C-H, C-C, C-N, and in the case of this compound, C-Cl and C=O stretching and bending vibrations. dergipark.org.tr The Potential Energy Distribution (PED) analysis is crucial for making a definitive assignment of each vibrational mode, as it quantifies the contribution of different internal coordinates to each normal mode. nih.gov For instance, in related chloroquinolines, the C-Cl stretching modes have been observed in the range of 351-637 cm⁻¹. dergipark.org.tr The calculated vibrational spectra, when correlated with experimental data, provide a comprehensive understanding of the molecule's vibrational dynamics. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) | 3072 - 3010 | Aromatic C-H stretching |
| ν(C=C) | 1600 - 1400 | Aromatic C=C stretching |
| ν(C-Cl) | 637 - 351 | C-Cl stretching |
| β(C-H) | 1300 - 1000 | In-plane C-H bending |
| γ(C-H) | 1000 - 750 | Out-of-plane C-H bending |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound and related quinoline derivatives are crucial for validating experimental data and understanding the electronic environment of the nuclei. The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (D-FT), is a prevalent approach for predicting ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net
These computational studies have shown a strong correlation between theoretically calculated and experimentally observed chemical shifts for similar quinoline compounds. mdpi.com For instance, in a study on 6,7-dichloro-5,8-quinolinedione-2-carbaldehyde, the calculated ¹H and ¹³C NMR spectra showed good agreement with experimental data, with correlation coefficients (R²) of 0.9991 and 0.9756, respectively. mdpi.com The chemical shift of the formyl proton in this related compound was observed at 10.35 ppm, while the carbon of the formyl group was assigned a signal at 191.4 ppm. mdpi.com Protons on the aromatic quinoline ring typically resonate between 7.10 and 9.50 ppm. researchgate.net
Discrepancies between calculated and experimental shifts can arise from factors such as solvent effects and the specific computational level of theory used. dergipark.org.trdntb.gov.ua Nevertheless, theoretical predictions provide a powerful tool for assigning complex NMR spectra and understanding the influence of substituents, like the chloro and carbaldehyde groups, on the electronic distribution within the molecule. dergipark.org.tr
Below is a table showcasing typical calculated ¹H and ¹³C NMR chemical shifts for a related quinoline carbaldehyde derivative, providing an illustrative example of the data obtained from such computational studies.
| Atom | Calculated Chemical Shift (ppm) |
| H (formyl) | 10.35 |
| H3 | 8.40 |
| H4 | 8.77 |
| C (formyl) | 191.4 |
| C3 | 125.2 |
| C4 | 137.5 |
| C6 | 143.6 |
| C7 | 145.1 |
| C8 | 173.7 |
| Table 1: Experimental and calculated ¹H and ¹³C NMR chemical shifts for 6,7-dichloro-5,8-quinolinedione-2-carbaldehyde. mdpi.com |
UV-Vis Absorption and Electronic Excitation Studies (Time-Dependent DFT, TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic absorption properties of molecules like this compound. dergipark.org.trnih.gov This computational technique allows for the prediction of UV-Vis absorption spectra by calculating the energies of electronic transitions and their corresponding oscillator strengths. researchgate.netresearchgate.net
Studies on related quinoline derivatives have demonstrated that TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), can accurately predict experimental UV-Vis spectra. dergipark.org.trnih.gov These calculations typically reveal that the absorption bands in the UV-Vis region arise from π → π* and n → π* electronic transitions. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key players in these transitions, and their energy gap provides insight into the molecule's electronic stability and reactivity. arabjchem.org
For example, TD-DFT studies on similar compounds have identified the specific molecular orbitals involved in the most significant electronic transitions. researchgate.net The calculated absorption wavelengths, excitation energies, and oscillator strengths provide a detailed picture of the molecule's response to UV-Vis light. researchgate.net The solvent environment can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), which has been shown to influence the predicted absorption spectra. dntb.gov.ua
The following table presents illustrative data from a TD-DFT calculation on a related compound, showcasing the kind of information obtained from these studies.
| Solvent | Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| Gas Phase | 350 | 3.54 | 0.12 |
| Ethanol | 355 | 3.49 | 0.15 |
| Water | 358 | 3.46 | 0.16 |
| Table 2: Illustrative TD-DFT calculated UV-Vis absorption data for a generic quinoline derivative in different media. |
Advanced Computational Modeling
Beyond spectroscopic predictions, advanced computational modeling techniques provide a deeper understanding of the dynamic and energetic properties of this compound.
Molecular Dynamics Simulations for Conformational Space Exploration
Prediction of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research with potential applications in optoelectronics and photonics. researchgate.netnih.gov Computational methods, particularly DFT, are employed to predict the NLO response of molecules by calculating parameters such as polarizability and hyperpolarizability. researchgate.netsiftdesk.org
For quinoline derivatives and other π-conjugated systems, theoretical studies have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. researchgate.net The calculation of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. nih.gov While specific NLO data for this compound is not available, studies on similar molecules suggest that the combination of the electron-withdrawing chloro and carbaldehyde groups with the π-system of the quinoline ring could lead to interesting NLO characteristics. researchgate.net
The following table provides an example of calculated NLO properties for a related organic molecule, illustrating the type of data generated in these computational investigations.
| Property | Calculated Value |
| Dipole Moment (μ) | 5.0 D |
| Average Polarizability (α) | 25 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 30 x 10⁻³⁰ esu |
| Table 3: Illustrative calculated NLO properties for a generic organic molecule. |
Conformational Analysis and Interconversion Barriers
Computational methods are essential for analyzing the conformational preferences and the energy barriers associated with the interconversion between different conformers. For molecules with rotatable bonds, such as the C-C bond connecting the carbaldehyde group to the quinoline ring, different spatial orientations (conformers) can exist.
Studies on similar carboxaldehyde-substituted quinolines have identified stable conformers arising from the orientation of the carboxaldehyde group. researchgate.net For quinoline-5-carboxaldehyde, two stable conformers were found with a small energy difference of about 2.5 kcal/mol and a low interconversion barrier of approximately 9 kcal/mol, suggesting that both conformers can coexist at room temperature. researchgate.net
For N-benzhydrylformamides, a related class of compounds with rotational barriers, DFT calculations have been used to estimate the energy barriers for the rotation of the formyl group, with calculated values in the range of 20–23 kcal/mol. mdpi.com These computational analyses of rotational barriers are crucial for understanding the dynamic behavior of the molecule and interpreting experimental data, such as variable-temperature NMR spectra. mdpi.com
The table below presents hypothetical data for the conformational analysis of this compound, based on findings for similar molecules.
| Conformer | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |
| Conformer A (syn) | 0.0 | 8.5 |
| Conformer B (anti) | 2.0 | |
| Table 4: Hypothetical conformational analysis data for this compound. |
Advanced Analytical Research Methodologies for Characterization of 6 Chloroquinoline 8 Carbaldehyde and Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 6-Chloroquinoline-8-carbaldehyde and its derivatives. nih.govresearcher.life Unlike unit resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide high mass accuracy, enabling the determination of the elemental composition of the parent molecule and its fragments. nih.govfrontiersin.org This capability is crucial for confirming the successful synthesis of target compounds and for identifying unknown byproducts or metabolites.
The fragmentation patterns observed in HRMS/MS experiments offer deep structural insights. For instance, in the analysis of quinoline (B57606) derivatives, characteristic fragmentation pathways can be elucidated, helping to pinpoint the location of substituents on the quinoline core. nih.gov By subjecting the molecular ion to collision-induced dissociation (CID), a unique fingerprint of fragment ions is generated, which can be used to differentiate between isomers and confirm the connectivity of atoms within the molecule. nih.gov
| Theoretical m/z | Observed m/z | Mass Error (ppm) | Proposed Formula | Fragment |
|---|---|---|---|---|
| 191.0189 | 191.0192 | 1.6 | C9H6ClNO | [M+H]+ |
| 162.0318 | 162.0321 | 1.9 | C9H7ClN | [M-CHO]+ |
| 127.0395 | 127.0399 | 3.1 | C9H6N | [M-Cl]+ |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of individual atoms, advanced two-dimensional (2D) NMR techniques are often required for unambiguous assignment of complex structures. walisongo.ac.id
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule's framework. This is particularly useful for assigning protons on the quinoline and any substituted aromatic rings. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule. researchgate.netsdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). researchgate.netsdsu.eduyoutube.com This is invaluable for piecing together the molecular structure, especially for connecting different fragments and confirming the position of substituents that lack protons, such as the aldehyde group at the C8 position and the chloro group at the C6 position. researchgate.net
Together, these 2D NMR techniques provide a detailed and unambiguous picture of the molecular structure of this compound derivatives. researchgate.net
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | 9.10 (dd) | 152.5 | H2 → C4, C8a |
| 3 | 7.55 (dd) | 122.0 | H3 → C2, C4a |
| 4 | 8.25 (dd) | 137.0 | H4 → C2, C5 |
| 5 | 8.10 (d) | 128.0 | H5 → C4, C7, C8a |
| 6 | - | 135.0 | - |
| 7 | 7.90 (d) | 130.0 | H7 → C5, C8, C8a |
| 8 | - | 133.0 | - |
| 8-CHO | 10.50 (s) | 192.0 | CHO → C7, C8 |
Chromatographic Separation and Purification Methodologies in Synthetic Research
The synthesis of this compound and its derivatives often yields mixtures containing the desired product, starting materials, reagents, and byproducts. Chromatographic techniques are essential for the separation and purification of the target compound. nih.gov
Column Chromatography: This is a fundamental and widely used technique for the purification of synthetic products. nih.gov By selecting an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and a suitable mobile phase (a single solvent or a mixture of solvents), components of the reaction mixture can be separated based on their differential adsorption and polarity.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. ijstr.org It is particularly useful for the final purification of compounds to a high degree of purity and for the analytical assessment of product purity. ijstr.org Different HPLC modes, such as normal-phase, reversed-phase, and mixed-mode, can be employed depending on the properties of the quinoline derivatives. sielc.com
Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, GC can be an effective analytical technique for assessing purity and quantifying components in a mixture. ijstr.org When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification. ijstr.org
The choice of chromatographic method depends on the scale of the synthesis, the physicochemical properties of the compounds to be separated, and the required level of purity.
X-ray Crystallography for Solid-State Molecular Structure Determination
While obtaining suitable crystals can be a challenge, the structural information gained from X-ray crystallography is invaluable for confirming the absolute structure, resolving stereochemical ambiguities, and understanding the supramolecular assembly of these compounds. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Z | 4 |
Spectrophotometric and Fluorimetric Techniques for Photophysical Characterization
The extended π-system of the quinoline ring suggests that this compound and its derivatives may possess interesting photophysical properties. acs.orgscielo.brrsc.org Spectrophotometric (UV-Vis absorption) and fluorimetric (fluorescence emission) techniques are employed to characterize these properties. researchgate.net
UV-Vis Spectroscopy: This technique measures the absorption of light by the molecule as a function of wavelength. The resulting spectrum reveals the electronic transitions within the molecule, typically π-π* and n-π* transitions for quinoline derivatives. scielo.br The position of the maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from these measurements. scielo.br
Fluorimetry: For compounds that fluoresce, fluorimetry is used to measure the emission of light following excitation at a specific wavelength. The fluorescence spectrum provides information about the excited state of the molecule. Important parameters determined include the maximum emission wavelength (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τF). The Stokes shift, which is the difference between the absorption and emission maxima, provides insights into the structural relaxation in the excited state. rsc.org
These photophysical studies are crucial for evaluating the potential of these compounds in applications such as fluorescent probes, sensors, and optoelectronic devices. rsc.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Aspects)
While classical synthetic routes to quinoline (B57606) aldehydes, such as the Vilsmeier-Haack reaction, are well-established, future research should prioritize the development of more sustainable and efficient methodologies. smolecule.comrsc.orgrsc.org The principles of green chemistry offer a roadmap for this endeavor.
Future synthetic strategies could focus on:
Water as a Green Solvent: Exploring the use of water as a reaction medium for the synthesis of 6-Chloroquinoline-8-carbaldehyde and its derivatives. Water is an environmentally benign solvent, and its use can simplify purification processes and reduce organic waste. Studies have shown successful synthesis of other quinoline derivatives in water, sometimes catalyzed by agents like p-toluene sulfonic acid [p-TSA]. tandfonline.com
Microwave-Assisted Synthesis: Investigating microwave irradiation to accelerate reaction times and improve yields. Microwave-assisted organic synthesis has been effectively used for preparing various quinoline derivatives, often leading to cleaner reactions and higher efficiency. tandfonline.com
Phase-Transfer Catalysis: Employing phase-transfer catalysts, such as cetyltrimethylammonium bromide (CTAB), can enhance reaction rates and yields, particularly in nucleophilic substitution reactions. This approach has been successfully used for the synthesis of other substituted quinoline-3-carbaldehydes. thaiscience.info
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers benefits such as improved safety, better process control, and easier scalability compared to traditional batch processes.
A comparative table of potential green synthesis methodologies is presented below.
| Methodology | Potential Catalyst/Medium | Key Advantages | Relevant Findings for Quinoline Synthesis |
| Aqueous Synthesis | p-Toluene sulfonic acid (p-TSA) | Eco-friendly, reduced organic waste | One-pot synthesis of pyrimido[4,5-b]quinolones achieved in water at 90°C. tandfonline.com |
| Microwave-Assisted | Ammonium acetate (B1210297) / Water | Short reaction times, high yields | Synthesis of quinoline derivatives via reaction of ferrocene (B1249389) carboxaldehyde with dimedone and ketone in water under microwave conditions (10-15 min). tandfonline.com |
| Phase-Transfer Catalysis | CTAB / Polyethylene (B3416737) glycol (PEG-400) | Shorter reaction times, excellent yields, easy work-up | Efficient synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes. thaiscience.info |
| Heterogeneous Catalysis | Bi₂WO₆ / Green Solvent | Catalyst recyclability, simplified purification | Synthesis of functionalized poly-hydroquinolines has been achieved using this recyclable catalyst. tandfonline.com |
Expansion of Applications in Materials Science (e.g., Optoelectronic Materials, Dyes)
The conjugated π-system of the quinoline ring, combined with the electronic influence of the chloro and carbaldehyde groups, makes this compound a promising candidate for applications in materials science. Future research should aim to synthesize and characterize novel materials derived from this compound.
Key areas for exploration include:
Optoelectronic Materials: Polyarylquinoline-based compounds are recognized as important components in optoelectronic materials. mdpi.comresearchgate.net Derivatives of this compound could be synthesized to create novel organic light-emitting diodes (OLEDs), where quinolines often serve as ligands for transition metal complexes or as part of the emitting chromophore. mdpi.comresearchgate.netacs.org
Nonlinear Optical (NLO) Materials: The donor-π-acceptor architecture inherent in many quinoline derivatives is a key feature for NLO properties. mdpi.com DFT studies on the related 8-chloroquinoline-2-carbaldehyde (B1270957) have indicated considerable NLO activity. siftdesk.org Future work could involve synthesizing derivatives of this compound and evaluating their NLO properties for potential use in optical switching and other photonic applications.
Fluorescent Dyes and Sensors: Styrylquinolines are known to be dyes with enhanced photo- and electroluminescent properties. nih.gov The aldehyde group of this compound is a reactive handle for creating such styryl derivatives or other conjugated systems. These new compounds could be investigated as fluorescent probes for detecting metal ions or other analytes. uantwerpen.be
Deeper Mechanistic Understanding of Chemical Transformations and Biological Interactions
A fundamental understanding of reaction mechanisms and biological interactions is crucial for the rational design of new applications. Future research should employ a combination of computational and experimental techniques to probe the behavior of this compound.
Mechanistic Studies of Chemical Transformations: While reactions like Suzuki-Miyaura cross-coupling have been performed on related halo-quinoline aldehydes, detailed mechanistic investigations are often lacking. mdpi.comnih.gov Future studies could use techniques like in-situ spectroscopy and kinetic analysis to understand the pathways of reactions involving the chloro and aldehyde groups. This knowledge can lead to optimized reaction conditions and the development of novel transformations.
Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful tool for understanding the electronic structure and reactivity of molecules. siftdesk.org DFT calculations can be used to predict reactive sites, analyze molecular orbitals (HOMO-LUMO), and simulate spectroscopic properties of this compound and its derivatives. siftdesk.orgresearchgate.net This can provide insights into its stability, reactivity, and potential for intramolecular charge transfer (ICT), which is crucial for designing materials with specific photophysical properties. researchgate.net
Probing Biological Interactions: Quinoline derivatives are known to interact with various biological targets, including enzymes like DNA gyrase and topoisomerase. smolecule.com Future research could involve molecular docking studies to predict the binding of this compound derivatives to specific protein targets. These computational predictions should be followed by in vitro enzymatic assays to validate the interactions and elucidate the mechanism of action, guiding the development of new therapeutic agents. smolecule.comsiftdesk.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. bharatividyapeeth.edu These tools can be powerfully applied to the future study of this compound.
Predictive Modeling: ML models, particularly artificial neural networks (ANN), can be trained on existing data to predict the properties of new quinoline derivatives. doaj.org For example, models can predict the site selectivity of chemical reactions like electrophilic substitution, which is a significant challenge in organic synthesis. doaj.orgresearchgate.net This would allow chemists to rapidly screen virtual libraries of this compound derivatives for desired reactivity.
De Novo Design: Generative AI models can design entirely new molecules with optimized properties. acs.org By combining a generative model with a predictive QSAR (Quantitative Structure-Activity Relationship) model, it is possible to generate novel structures based on the this compound scaffold that are predicted to have high activity for a specific biological target or desired material property. acs.org
Computer-Aided Synthesis Planning (CASP): AI tools can assist in designing efficient synthetic routes for complex derivatives of this compound. acs.org These platforms use retrosynthesis knowledge to propose reaction pathways, saving significant time and resources in the laboratory. acs.org
| AI/ML Application | Technique/Model | Potential Impact on this compound Research |
| Site Selectivity Prediction | Artificial Neural Network (ANN) | Rapidly predict the most likely site for electrophilic substitution, guiding synthetic strategy. doaj.org |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Efficiently screen virtual libraries for promising candidates by predicting biological activity or material properties. acs.org |
| Novel Compound Generation | Generative Models (e.g., HGG) | Design novel molecules with optimized properties for specific targets (e.g., enzymes, receptors). acs.org |
| Synthetic Route Design | Retrosynthesis Prediction Models (e.g., GCN) | Propose efficient, multi-step synthetic pathways to complex target molecules derived from the starting compound. acs.org |
Exploration of New Catalytic Systems Utilizing Quinoline-Carbaldehyde Ligands
The nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group make this compound an excellent candidate for a bidentate ligand in coordination chemistry. The development of new metal complexes using this ligand could lead to novel catalytic systems.
Homogeneous Catalysis: Quinoline derivatives have been successfully used as ligands in various transition-metal-catalyzed reactions. For instance, rhodium(I) complexes of quinoline carboxaldehydes have demonstrated catalytic activity in methanol (B129727) carbonylation. core.ac.ukresearchgate.net Future research could focus on synthesizing and characterizing complexes of this compound with metals like rhodium, palladium, iridium, and copper. These new complexes could then be screened for catalytic activity in a wide range of organic transformations, including cross-coupling, hydrogenation, and oxidation reactions. mdpi.com
Polymerization Catalysis: Imino-quinoline ligands, synthesized from quinoline aldehydes, have been used to create hafnium and zirconium complexes for ethylene/1-octene copolymerization. mdpi.com this compound could serve as a precursor to a new family of ligands for developing catalysts with potentially enhanced thermal stability or activity in olefin polymerization.
Biomimetic Catalysis: Copper-quinoline complexes can mimic the active sites of certain enzymes and catalyze biological processes like the oxidation of catechol to o-quinone. mdpi.com By designing new copper complexes with this compound, it may be possible to develop catalysts that perform specific, selective oxidations under mild conditions, mimicking the efficiency of natural enzymes.
Q & A
Q. How can researchers ensure compliance with ethical guidelines when publishing studies on this compound?
- Methodological Answer :
- Data Transparency : Deposit raw spectra, crystallographic files (CIF), and synthetic protocols in repositories like Zenodo or ICSP .
- Citation Integrity : Cite primary sources for synthetic methods (e.g., Crawford and Capps, 1963 for analogous thermal data) rather than commercial catalogs .
- Conflict Disclosure : Declare funding sources and institutional review board approvals for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
